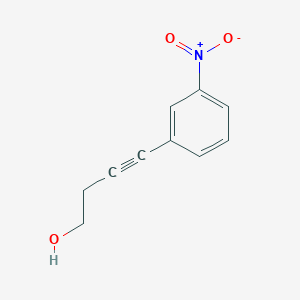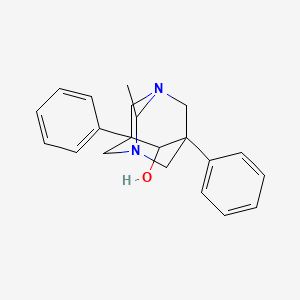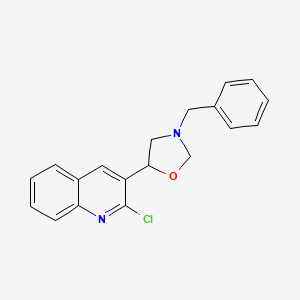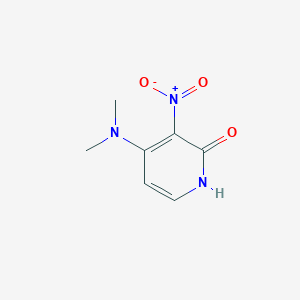
1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione is an organic compound with the molecular formula C22H19NO2 It is characterized by the presence of two phenyl groups and a pyridinyl group attached to a pentane-1,5-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione can be synthesized through a multi-step process involving the condensation of pyridine-3-carbaldehyde with acetophenone, followed by cyclization and subsequent oxidation. The reaction typically requires the use of a base such as sodium methoxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenyl-3-(pyridin-2-yl)pentane-1,5-dione
- 1,5-Diphenyl-3-(pyridin-4-yl)pentane-1,5-dione
- 1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione
Uniqueness
1,5-Diphenyl-3-(pyridin-3-yl)pentane-1,5-dione is unique due to the position of the pyridinyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
CAS No. |
918417-75-1 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,5-diphenyl-3-pyridin-3-ylpentane-1,5-dione |
InChI |
InChI=1S/C22H19NO2/c24-21(17-8-3-1-4-9-17)14-20(19-12-7-13-23-16-19)15-22(25)18-10-5-2-6-11-18/h1-13,16,20H,14-15H2 |
InChI Key |
PRDGNQUFAJXDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14176450.png)

![5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14176468.png)
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14176473.png)
![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)


